REACTION_CXSMILES
|
[C:1]([C:9]1[CH:35]=[CH:34][C:12]([O:13][CH2:14][CH:15]([OH:33])[CH2:16][O:17][C:18]2[CH:23]=[CH:22][C:21]([C:24](=[O:31])[C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)=[C:20]([OH:32])[CH:19]=2)=[CH:11][C:10]=1[OH:36])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:37](O)(=[O:41])[C:38]([CH3:40])=[CH2:39]>>[C:37]([O:33][CH:15]([CH2:14][O:13][C:12]1[CH:34]=[CH:35][C:9]([C:1](=[O:8])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[C:10]([OH:36])[CH:11]=1)[CH2:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=[O:31])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[C:20]([OH:32])[CH:19]=1)(=[O:41])[C:38]([CH3:40])=[CH2:39]
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Name
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|
Quantity
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97 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=C(OCC(COC2=CC(=C(C=C2)C(C2=CC=CC=C2)=O)O)O)C=C1)O
|
Name
|
|
Quantity
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103 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(COC1=CC(=C(C=C1)C(C1=CC=CC=C1)=O)O)COC1=CC(=C(C=C1)C(C1=CC=CC=C1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |